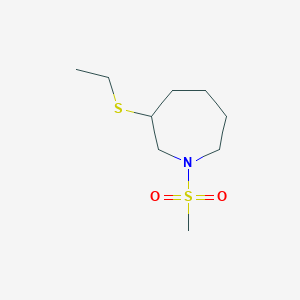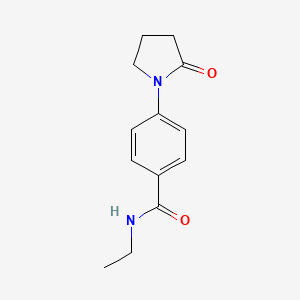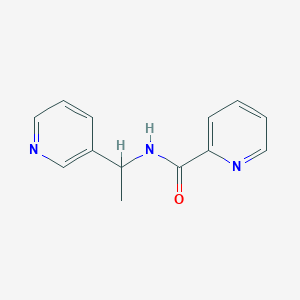
N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide, also known as Nicotinamide Riboside (NR), is a naturally occurring compound that belongs to the class of pyridine-nucleosides. NR is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in several biological processes, including energy metabolism, DNA repair, and gene expression. NR has gained significant attention in the scientific community due to its potential therapeutic benefits, particularly in the field of aging and age-related diseases.
Mechanism of Action
NR exerts its effects through the NAD+ pathway, which is involved in several cellular processes, including energy metabolism, DNA repair, and gene expression. NR is converted to NAD+ through a series of enzymatic reactions, which involve the activity of NRKs and nicotinamide mononucleotide adenylyltransferases (NMNATs). NAD+ acts as a coenzyme for several enzymes, including sirtuins, which are involved in regulating cellular metabolism, DNA repair, and gene expression.
Biochemical and Physiological Effects:
NR has been shown to improve mitochondrial function, enhance energy metabolism, and increase DNA repair in various tissues, including the liver, muscle, and brain. NR has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. NR has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by improving mitochondrial function and reducing oxidative stress. NR has also been shown to have anti-cancer effects by inhibiting tumor growth and promoting DNA repair.
Advantages and Limitations for Lab Experiments
NR has several advantages for lab experiments, including its ability to increase NAD+ levels in various tissues, which can be measured using several methods, including HPLC and mass spectrometry. NR is also relatively stable and can be administered orally or intravenously. However, NR has several limitations, including its high cost and limited availability. NR also has a short half-life and may require frequent dosing to maintain its effects.
Future Directions
Future research on NR should focus on its potential therapeutic benefits in several areas, including aging, metabolic disorders, neurodegenerative diseases, and cancer. Future studies should also investigate the optimal dosing and administration of NR, as well as its long-term safety and efficacy. Additionally, future studies should investigate the potential interactions between NR and other compounds, including drugs and supplements, to avoid potential adverse effects. Finally, future studies should investigate the potential use of NR in combination with other compounds, such as exercise and dietary interventions, to maximize its therapeutic benefits.
Synthesis Methods
NR can be synthesized through several methods, including chemical synthesis, enzymatic conversion, and microbial fermentation. Chemical synthesis involves the reaction of nicotinamide with 3-(2-bromoethyl)pyridine hydrobromide, followed by purification and isolation of the product. Enzymatic conversion involves the use of nicotinamide riboside kinases (NRKs) to convert NR to NAD+. Microbial fermentation involves the use of bacteria or yeast to produce NR from simple sugars.
Scientific Research Applications
NR has been extensively studied for its potential therapeutic benefits in several areas, including aging, metabolic disorders, neurodegenerative diseases, and cancer. NR has been shown to increase NAD+ levels in various tissues, including the liver, muscle, and brain, which has been associated with improved mitochondrial function, enhanced energy metabolism, and DNA repair. NR has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.
properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10(11-5-4-7-14-9-11)16-13(17)12-6-2-3-8-15-12/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKIICOQQFHUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)
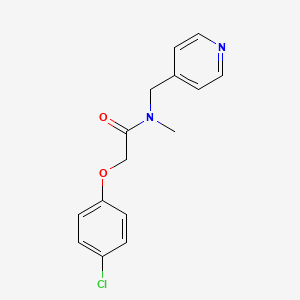
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7564274.png)
![7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline](/img/structure/B7564280.png)
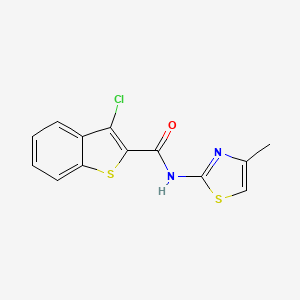
![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7564300.png)
![2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B7564310.png)
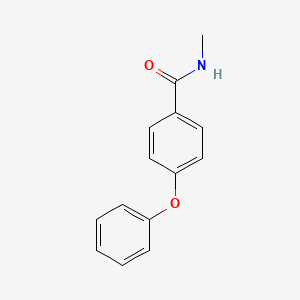
![N-[1-[1-(4-chlorophenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7564327.png)
![[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7564330.png)
![1-(2,5-dichlorobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7564332.png)
